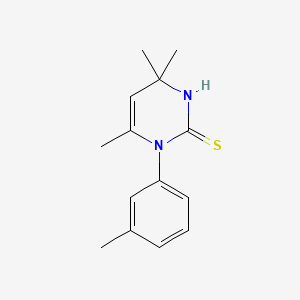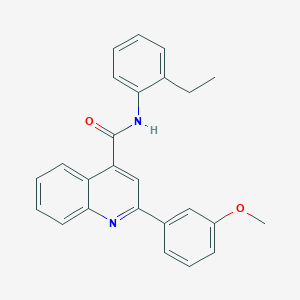![molecular formula C18H17ClN2O2S2 B11658791 1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl 4-methylphenyl sulfide](/img/structure/B11658791.png)
1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl 4-methylphenyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl 4-methylphenyl sulfide is a complex organic compound with the molecular formula C18H17ClN2O2S2 and a molecular weight of 392.929 g/mol . This compound is known for its unique chemical structure, which includes a pyrazole ring substituted with chlorophenyl and methylphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl 4-methylphenyl sulfide typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl 4-methylphenyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl 4-methylphenyl sulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl 4-methylphenyl sulfide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and pyrazole groups are key to its reactivity, allowing it to bind to enzymes and proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl 4-methylphenyl sulfide can be compared with other similar compounds, such as:
1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl phenyl sulfide: This compound has a similar structure but lacks the 4-methyl group on the phenyl ring, which may affect its reactivity and biological activity.
4-chlorophenyl 3,5-dimethyl-1-({1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-1H-pyrazol-4-yl sulfide: This compound includes additional functional groups, making it more complex and potentially more versatile in its applications.
Properties
Molecular Formula |
C18H17ClN2O2S2 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazole |
InChI |
InChI=1S/C18H17ClN2O2S2/c1-12-4-8-16(9-5-12)24-18-13(2)20-21(14(18)3)25(22,23)17-10-6-15(19)7-11-17/h4-11H,1-3H3 |
InChI Key |
BNAWCLZNFQXSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-methylthiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11658731.png)
![3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]propanoic acid](/img/structure/B11658744.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11658749.png)
![Butyl {[3,5-dicyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11658756.png)

![(2Z)-2-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)-N-phenylhydrazinecarboxamide](/img/structure/B11658774.png)
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(phenylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11658777.png)
![4-(morpholin-4-ylmethyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11658779.png)
![Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11658782.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B11658784.png)
![Ethyl 2-{[(4-chloro-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11658789.png)
![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11658797.png)
![N-{(2E,4E)-1-[(4-acetylphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}-2-methoxybenzamide](/img/structure/B11658803.png)
